molecular formula C20H15FN2O3S B3952268 N-(2-fluoro-5-nitrophenyl)-2-phenyl-2-(phenylsulfanyl)acetamide

N-(2-fluoro-5-nitrophenyl)-2-phenyl-2-(phenylsulfanyl)acetamide

Cat. No.: B3952268
M. Wt: 382.4 g/mol
InChI Key: LOMFSNXLUXYONN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-fluoro-5-nitrophenyl)-2-phenyl-2-(phenylsulfanyl)acetamide is an organic compound with a complex structure that includes a fluoro-nitrophenyl group, a phenyl group, and a phenylsulfanyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluoro-5-nitrophenyl)-2-phenyl-2-(phenylsulfanyl)acetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the nitration of 2-fluoroaniline to produce 2-fluoro-5-nitroaniline. This intermediate is then reacted with phenylsulfanylacetyl chloride in the presence of a base to form the desired acetamide compound. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-(2-fluoro-5-nitrophenyl)-2-phenyl-2-(phenylsulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to form a sulfone derivative.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The fluoro group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products

    Oxidation: The major product is the sulfone derivative.

    Reduction: The major product is the corresponding amine.

    Substitution: The major products depend on the nucleophile used but typically involve the replacement of the fluoro group.

Scientific Research Applications

N-(2-fluoro-5-nitrophenyl)-2-phenyl-2-(phenylsulfanyl)acetamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(2-fluoro-5-nitrophenyl)-2-phenyl-2-(phenylsulfanyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The fluoro and nitro groups can participate in hydrogen bonding and electrostatic interactions, while the phenylsulfanyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-fluoro-5-nitrophenyl)-2-(phenylsulfonyl)acetamide
  • N-(2-fluoro-5-nitrophenyl)-2-(4-methoxyphenoxy)acetamide
  • N-(2-fluoro-5-nitrophenyl)-2-(4-methylphenoxy)acetamide

Uniqueness

N-(2-fluoro-5-nitrophenyl)-2-phenyl-2-(phenylsulfanyl)acetamide is unique due to the presence of the phenylsulfanyl group, which imparts distinct chemical and biological properties compared to its analogs. This group can influence the compound’s reactivity and interaction with biological targets, making it a valuable molecule for various applications.

Properties

IUPAC Name

N-(2-fluoro-5-nitrophenyl)-2-phenyl-2-phenylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15FN2O3S/c21-17-12-11-15(23(25)26)13-18(17)22-20(24)19(14-7-3-1-4-8-14)27-16-9-5-2-6-10-16/h1-13,19H,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOMFSNXLUXYONN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])F)SC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-fluoro-5-nitrophenyl)-2-phenyl-2-(phenylsulfanyl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(2-fluoro-5-nitrophenyl)-2-phenyl-2-(phenylsulfanyl)acetamide
Reactant of Route 3
Reactant of Route 3
N-(2-fluoro-5-nitrophenyl)-2-phenyl-2-(phenylsulfanyl)acetamide
Reactant of Route 4
Reactant of Route 4
N-(2-fluoro-5-nitrophenyl)-2-phenyl-2-(phenylsulfanyl)acetamide
Reactant of Route 5
Reactant of Route 5
N-(2-fluoro-5-nitrophenyl)-2-phenyl-2-(phenylsulfanyl)acetamide
Reactant of Route 6
Reactant of Route 6
N-(2-fluoro-5-nitrophenyl)-2-phenyl-2-(phenylsulfanyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.